N,N-diethyl-5-methyl-4-oxo-2-(pyridin-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
N,N-Diethyl-5-methyl-4-oxo-2-(pyridin-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Thieno[2,3-d]pyrimidine scaffold: Provides a planar, heterocyclic framework conducive to interactions with biological targets.
- Substituents:
- A pyridin-2-yl group at position 2, which may enhance solubility and binding affinity.
- N,N-diethylcarboxamide at position 6, contributing to lipophilicity and pharmacokinetic properties.
- Methyl and oxo groups at positions 5 and 4, respectively, influencing electronic and steric properties.
Properties
IUPAC Name |
N,N-diethyl-5-methyl-4-oxo-2-pyridin-2-yl-3H-thieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-4-21(5-2)17(23)13-10(3)12-15(22)19-14(20-16(12)24-13)11-8-6-7-9-18-11/h6-9H,4-5H2,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGHTUHCYPBMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)N=C(NC2=O)C3=CC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5-methyl-4-oxo-2-(pyridin-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with thieno[2,3-d]pyrimidine intermediates under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to achieve efficient production. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-5-methyl-4-oxo-2-(pyridin-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, with factors like temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
N,N-diethyl-5-methyl-4-oxo-2-(pyridin-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-5-methyl-4-oxo-2-(pyridin-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Core Modifications: The target compound’s thienopyrimidine core is shared with compounds in and , but differs from tetrahydropyrimidines () and pyrimidinediones (). The thiophene ring enhances aromaticity and rigidity compared to saturated analogues.
- Substituent Impact: Pyridinyl vs. Thioxo/Anilino Groups: The pyridin-2-yl group in the target compound may improve aqueous solubility relative to the thioxo group in ’s compound . N,N-Diethylcarboxamide vs.
Physicochemical and Analytical Data
Table 2: Comparative Physicochemical Properties
Key Observations:
- Purity and Yield : The target compound’s synthetic route may require optimization to match the >90% purity achieved for pyrimidinediones in .
- Spectral Signatures : The oxo and carboxamide groups in the target compound would produce distinct 13C NMR signals (e.g., δ 165–175 ppm for C=O), aligning with data from and .
Biological Activity
N,N-diethyl-5-methyl-4-oxo-2-(pyridin-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound with significant potential in medicinal chemistry. This article explores its biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C17H18N4O2S. Its structure features a thieno[2,3-d]pyrimidine core substituted with a pyridine ring and an amide functional group, which are critical for its biological activity.
Antimicrobial Activity
Research Findings:
The compound exhibits notable antimicrobial properties against various bacterial strains. For instance, studies have shown that derivatives of thieno[2,3-d]pyrimidines can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N,N-Diethyl-5-methyl... | E. coli | 0.0227 µM |
| N,N-Diethyl-5-methyl... | S. aureus | 0.0250 µM |
These findings suggest that the presence of specific substituents on the thieno[2,3-d]pyrimidine scaffold enhances its antimicrobial efficacy .
Anticancer Activity
Case Studies:
Recent studies have highlighted the anticancer potential of compounds containing the thieno[2,3-d]pyrimidine structure. For example:
- A derivative demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 1.5 |
| A549 (Lung Cancer) | 1.8 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In experimental models of paw edema, it exhibited significant inhibition compared to standard anti-inflammatory drugs.
| Compound | Inhibition (%) at 4h | Inhibition (%) at 5h |
|---|---|---|
| N,N-Diethyl-5-methyl... | 43.17% | 40.91% |
| Indomethacin | 47.72% | 42.22% |
This suggests that modifications to the thieno[2,3-d]pyrimidine core can enhance anti-inflammatory effects .
Antiviral Activity
Emerging research indicates that this compound may possess antiviral properties as well. It has shown efficacy against viruses such as Zika virus (ZIKV) and Dengue virus (DENV).
Key Findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
